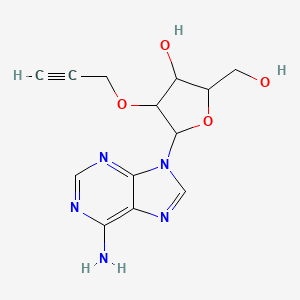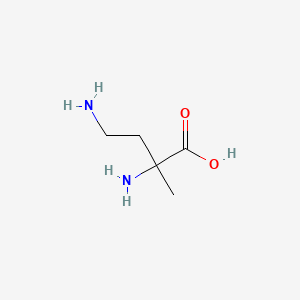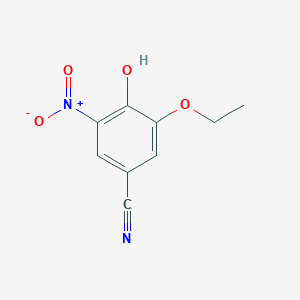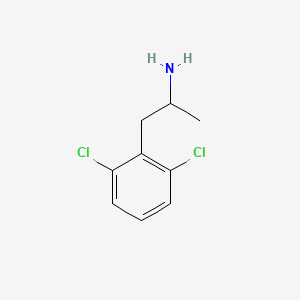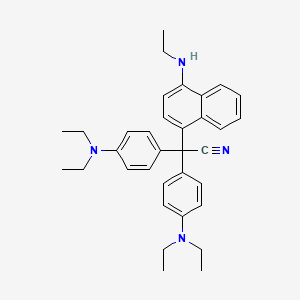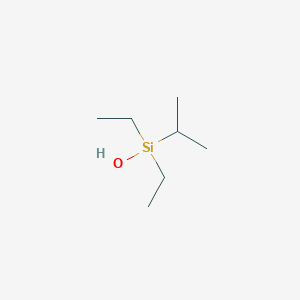
Diethyl(isopropyl)silanol
Overview
Description
Diethyl(isopropyl)silanol is an organosilicon compound with the chemical formula C_8H_20OSi It is a member of the silanol family, which are compounds containing a silicon-oxygen-hydrogen (Si-OH) functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl(isopropyl)silanol can be synthesized through the hydrolysis of diethyl(isopropyl)silane. The reaction involves the addition of water to diethyl(isopropyl)silane, resulting in the formation of this compound and hydrogen chloride as a byproduct. The reaction is typically carried out under controlled conditions to ensure the complete conversion of the silane to the silanol.
Industrial Production Methods: In an industrial setting, this compound can be produced using a continuous flow reactor. The process involves the controlled addition of water to diethyl(isopropyl)silane in the presence of a catalyst to facilitate the hydrolysis reaction. The reaction mixture is then subjected to distillation to separate the desired product from the byproducts and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: Diethyl(isopropyl)silanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxanes, which are compounds containing Si-O-Si linkages.
Reduction: Reduction reactions can convert this compound to its corresponding silane.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like alkyl halides are commonly employed.
Major Products:
Oxidation: Siloxanes
Reduction: Diethyl(isopropyl)silane
Substitution: Various substituted silanols
Scientific Research Applications
Diethyl(isopropyl)silanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of siloxanes and other organosilicon compounds.
Biology: The compound is utilized in the modification of biomolecules and surfaces to enhance their properties.
Medicine: this compound is investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: It is employed in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mechanism of Action
Diethyl(isopropyl)silanol can be compared with other silanols, such as trimethylsilanol and triethylsilanol. While all these compounds contain the Si-OH functional group, they differ in their alkyl substituents, which influence their chemical reactivity and physical properties. This compound is unique due to the presence of both diethyl and isopropyl groups, which provide a balance of steric hindrance and reactivity, making it suitable for a wide range of applications.
Comparison with Similar Compounds
- Trimethylsilanol
- Triethylsilanol
- Diphenylsilanediol
- Triphenylsilanol
These compounds share similar chemical properties but differ in their specific applications and reactivity profiles.
Properties
IUPAC Name |
diethyl-hydroxy-propan-2-ylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18OSi/c1-5-9(8,6-2)7(3)4/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIZETFFSOLIHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


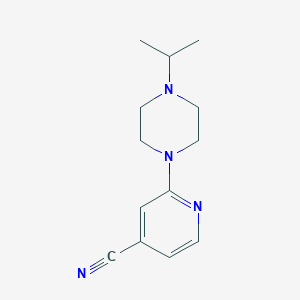

![5-Ethyl-4-oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1645420.png)
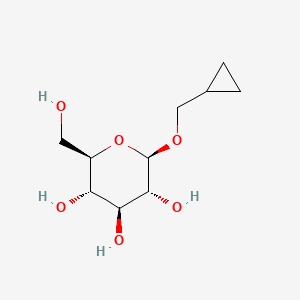
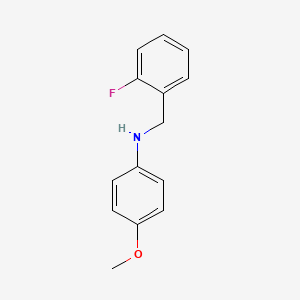
![2,3,4,5-Tetrahydrobenzo[b]azepine-1-carbaldehyde](/img/structure/B1645441.png)

